molecular formula C8H3BrF4O B1383951 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde CAS No. 2092468-34-1

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No. B1383951
M. Wt: 271.01 g/mol
InChI Key: KXJNWCHLXNVGMS-UHFFFAOYSA-N
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Description

“2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde” is a chemical compound with the CAS Number: 2092468-34-1 . It has a molecular weight of 271.01 . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde” is 1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H . The InChI key is KXJNWCHLXNVGMS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde” is a liquid with a molecular weight of 271.01 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde has been utilized in zinc-mediated coupling reactions to create α-fluoro-α-(trifluoromethyl)-β-amino esters, which are important in organic synthesis (Sekiguchi et al., 2004).
  • It has been involved in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, facilitating the synthesis of quinazoline and fused isoindolinone scaffolds, crucial for medicinal chemistry and drug design (Wu et al., 2021).
  • In a palladium-catalyzed process, it contributes to the ortho C-H methylation and fluorination of benzaldehydes, using orthanilic acids as transient directing groups. This reaction is significant for introducing functional groups in complex organic molecules (Chen & Sorensen, 2018).
  • The compound has been applied in the synthesis of various [18F]fluoroaromatic aldehydes, which are key intermediates for radiopharmaceuticals like fluorotroprapride and fluorodexetimide (Lemaire et al., 1992).

Material Science and Engineering

  • It plays a role in the site-selective functionalization of benzene derivatives, which is a crucial aspect in the development of new materials and chemicals (Dmowski & Piasecka-Maciejewska, 1998).
  • The compound is used in the synthesis of specialized organic structures like bromo- and fluoro-substituted benzocycloheptenes, which are important in the field of organic electronics and photonics (Silveira et al., 2009).

Radiopharmaceuticals and Imaging

  • It's been employed in the one-step reductive etherification of 4-[18F]fluoro-benzaldehyde, creating benzylethers for use in positron emission tomography (PET) imaging, aiding in medical diagnostics and research (Funke et al., 2006).

Novel Synthetic Methods

  • The compound has facilitated the development of new synthetic methods, like the copper-catalyzed cascade trifluoromethylation/cyclization of benzaldehydes, leading to the production of trifluoromethylated naphthoquinones (Zhang et al., 2017).

properties

IUPAC Name

2-bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXJNWCHLXNVGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-4-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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